Positional Isomer Comparison: Physicochemical and Spatial Differences
The target compound (3-isopropylpyridin-2-yl)methanol (CAS 780800-73-9) is differentiated from its positional isomer (6-isopropylpyridin-2-yl)methanol (CAS 153646-84-5) by distinct InChIKeys and calculated boiling points . The 3-isopropyl substitution positions the hydrophobic isopropyl group adjacent to the 2-hydroxymethyl, creating a unique steric environment not present in the 6-isomer. This influences both its physicochemical behavior and its utility as a synthetic intermediate [1].
| Evidence Dimension | Positional Isomerism Effects |
|---|---|
| Target Compound Data | InChIKey: GKGKTEJRZINVAK-UHFFFAOYSA-N; Boiling Point: 248.9°C (calculated); Isopropyl at 3-position, adjacent to 2-CH₂OH |
| Comparator Or Baseline | (6-Isopropylpyridin-2-yl)methanol: InChIKey: BBJLWUHYWOHHFF-UHFFFAOYSA-N; Boiling Point: 233.1°C (calculated); Isopropyl at 6-position, remote from 2-CH₂OH |
| Quantified Difference | Boiling point difference: ~15.8°C; Distinct InChIKeys (GKGKTEJRZINVAK vs. BBJLWUHYWOHHFF); Different spatial arrangement of substituents |
| Conditions | Calculated physicochemical properties; molecular formula C₉H₁₃NO for both |
Why This Matters
The specific 3-isopropyl substitution adjacent to the 2-hydroxymethyl group creates a unique steric and electronic environment critical for the intended reactivity in synthesizing CXCR4 antagonists, making the 3-isomer non-interchangeable with its 6-isomer.
- [1] PubChem. (n.d.). 3-(1-Methylethyl)-2-pyridinemethanol (Compound Summary). pubchem.ncbi.nlm.nih.gov. View Source
